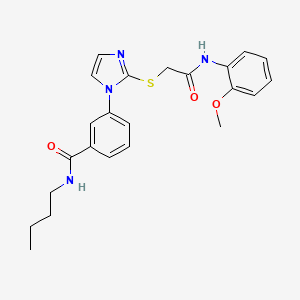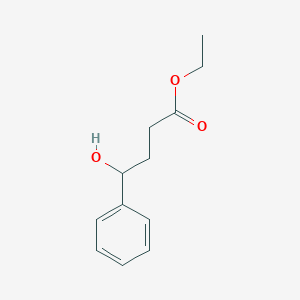
Ethyl 4-hydroxy-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-4-phenylbutanoate is a chemical compound with the CAS Number: 111636-13-6 . It has a molecular weight of 208.26 .
Synthesis Analysis
Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE) is an important versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors . A structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans (GoCR) for efficient production of ®-HPBE at high substrate loading . To enhance the catalytic performance of GoCR, three sites (Cys93, Ile187, and Trp193) were identified based on a computational approach .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-4-phenylbutanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
The key to industrial biosynthesis of ®-HPBE is a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate (OPBE) with high R-enantioselectivity .
Scientific Research Applications
Synthesis of Anti-Hypertension Drugs
®-HPBE is a useful intermediate for the synthesis of various anti-hypertension drugs . It is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
Production of Angiotensin-Converting Enzyme (ACE) Inhibitors
Optically active ®-HPBE are key precursors for the production of ACE inhibitors . These inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .
Bioreductive Preparation of ACE Inhibitors
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Production of Pril Drugs
®-HPBE is an important precursor for the production of a series of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril), possessing (S)-homophenylalanine moiety as pharmacophore .
Use in Bioreactors
®-HPBE was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process involves the use of certain yeasts, such as Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 .
Use in Recombinant E. coli Strains
Recombinant E. coli strain coexpressing a novel NADPH-dependent carbonyl reductase gene iolS and glucose dehydrogenase gene gdh from Bacillus subtilis showed excellent results in the production of ®-HPBE .
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .
Biochemical Pathways
The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .
Pharmacokinetics
It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .
Action Environment
The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .
Safety and Hazards
When handling Ethyl 4-hydroxy-4-phenylbutanoate, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBZVQXJULPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

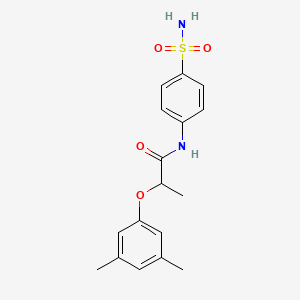

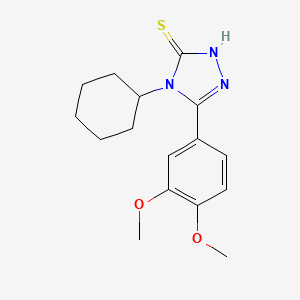
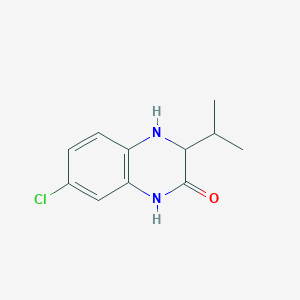


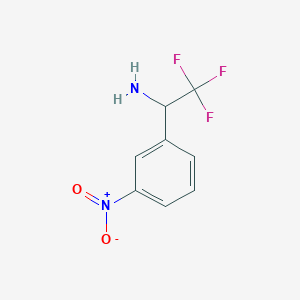
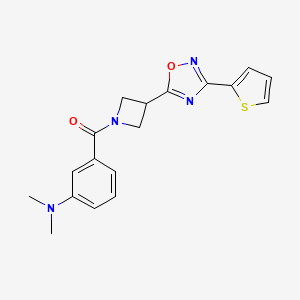
![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)
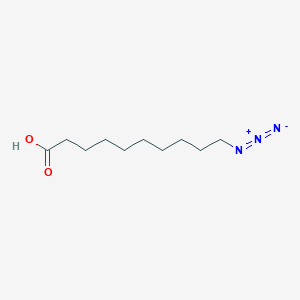
![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)
